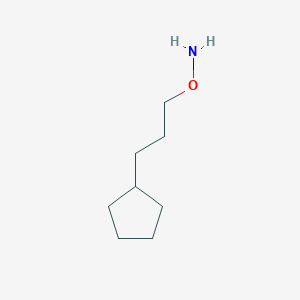
O-(3-cyclopentylpropyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-cyclopentylpropyl)hydroxylamine is a chemical compound with the molecular formula C8H17NO. It contains a hydroxylamine group attached to a 3-cyclopentylpropyl chain. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of O-(3-cyclopentylpropyl)hydroxylamine can be achieved through several synthetic routes. One common method involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, followed by mild and hydrazine-free hydrolysis .
Industrial Production Methods
Industrial production methods for hydroxylamine derivatives often involve the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction. these methods have limitations such as lengthy procedures, low yields, and inseparable byproducts . A more recent approach involves the coupling of electrodialysis with oxime hydrolysis, which offers better mass transfer performance, mild reaction conditions, and simpler operation .
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-cyclopentylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds.
Reduction: Hydroxylamines can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonates for O-alkylation, diaryliodonium salts for O-arylation, and transition metal catalysts for various transformations .
Major Products
The major products formed from these reactions include O-substituted hydroxylamines, nitroso compounds, and amines .
Applications De Recherche Scientifique
O-(3-cyclopentylpropyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of O-(3-cyclopentylpropyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By acting as a radical scavenger, it inhibits the enzyme’s activity, thereby preventing bacterial proliferation . This mechanism is crucial for its antibacterial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(3-cyclopentylpropyl)hydroxylamine include:
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopentylpropyl chain. This structural feature may confer distinct properties and reactivity compared to other hydroxylamine derivatives .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
O-(3-cyclopentylpropyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2 |
Clé InChI |
RGQUBBUWBYPDNG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



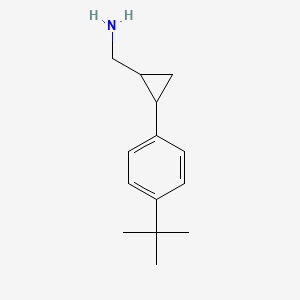

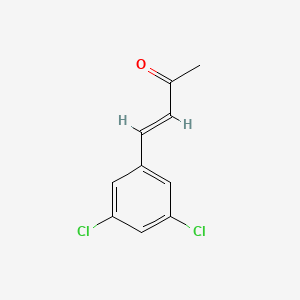


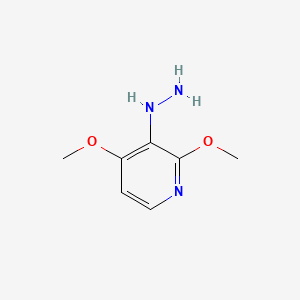
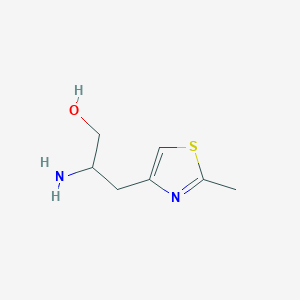
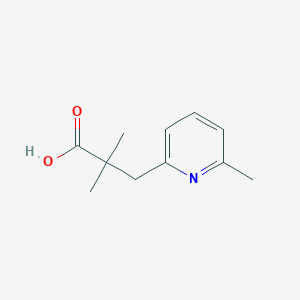
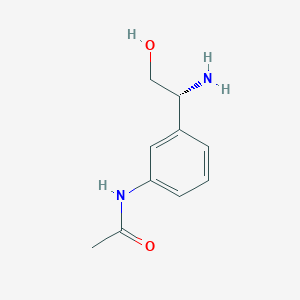
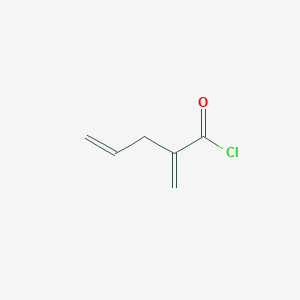


![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
